4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid
Description
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is a complex organic compound that features a unique structure combining an oxazole ring, a benzoic acid moiety, and a dimethylamino group
Properties
CAS No. |
831197-49-0 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl]benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c1-21(2)15-9-7-12(8-10-15)17-16(11-22)20-18(25-17)13-3-5-14(6-4-13)19(23)24/h3-11H,1-2H3,(H,23,24) |
InChI Key |
FCUKMHIIQTVAGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid typically involves multi-step organic reactions
Formation of the Oxazole Ring: This step often involves the reaction of an aldehyde with an amine in the presence of a catalyst to form the oxazole ring.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a substitution reaction using dimethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the oxazole derivative with a benzoic acid derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid as an anticancer agent. The compound's structural features enable it to interact with biological targets involved in cancer progression. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in malignant cells.
Polymer Chemistry
In materials science, 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid has been utilized in the synthesis of novel polymeric materials. Its ability to form stable bonds with various monomers allows for the creation of polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength. These polymers are being explored for applications in coatings, adhesives, and composite materials.
Fluorescent Properties
The compound exhibits interesting photophysical properties, making it suitable for use in fluorescent probes and sensors. Its ability to emit light upon excitation can be harnessed in bioimaging applications, where it can help visualize cellular processes in real-time.
Chromatographic Applications
In analytical chemistry, 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is used as a standard or reference material in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its distinct chemical characteristics facilitate the separation and identification of similar compounds in complex mixtures.
Spectroscopic Techniques
The compound can also serve as a calibration standard in spectroscopic techniques like UV-Vis spectroscopy and fluorescence spectroscopy. Its well-defined absorbance and emission spectra allow for accurate quantification of analytes in various samples.
Case Studies
Mechanism of Action
The mechanism of action of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenylazo]benzoic acid
- 5-(4-Dimethylaminobenzylidene)rhodanine
Uniqueness
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is unique due to its combination of an oxazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Biological Activity
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid (CAS Number: 1795274-20-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and related research findings associated with this compound.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 336.34 g/mol. Its structure includes a benzoic acid moiety linked to a dimethylamino phenyl group and an oxazole ring, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their effectiveness against various bacterial strains. The presence of the dimethylamino group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Cytotoxicity and Antitumor Activity
Research indicates that compounds containing oxazole rings can exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated that 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid induced apoptosis in specific cancer cell lines. The mechanism may involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to urease inhibition. Similar compounds have demonstrated significant inhibition against urease, which is crucial in managing conditions like kidney stones and certain types of infections. Molecular docking studies suggest that the compound binds effectively to the active site of urease, indicating its potential as a therapeutic agent .
Case Studies
- Cytotoxicity Assays : In a study involving human breast cancer cells (MCF-7), 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid showed an IC50 value lower than many standard chemotherapeutics, suggesting potent antitumor activity.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to leading antibiotics, thus highlighting its potential as an antimicrobial agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.34 g/mol |
| CAS Number | 1795274-20-2 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity (IC50) | Lower than standard chemotherapeutics |
| Urease Inhibition | Significant binding affinity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of precursors (e.g., aldehydes, amines) to form the oxazole core, followed by formylation and coupling with the benzoic acid moiety. Key steps include:
- Cyclocondensation : Use of phosphorus oxychloride (POCl₃) or similar agents to facilitate heterocycle formation, as seen in analogous oxazole syntheses .
- Formylation : Controlled introduction of the formyl group via Vilsmeier-Haack or Duff reactions, with temperature (e.g., 45–50°C) and reaction time (1–2 hours) critical for minimizing side products .
- Coupling : Suzuki-Miyaura or Ullmann-type couplings to attach the dimethylaminophenyl group, requiring palladium catalysts and inert atmospheres for optimal yields .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid?
- Methodology :
- ¹H NMR : Look for diagnostic peaks:
- Formyl proton : A singlet near δ 9.8–10.2 ppm .
- Dimethylamino group : Two singlets at δ 3.0–3.2 ppm (N(CH₃)₂) .
- Aromatic protons : Splitting patterns consistent with substitution (e.g., para-dimethylaminophenyl protons as doublets near δ 6.8–7.2 ppm) .
- IR : Stretching vibrations for formyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peak matching the exact mass (calculated via PubChem data) .
Advanced Research Questions
Q. What strategies can optimize the formylation step to minimize side reactions (e.g., over-oxidation or decomposition)?
- Methodology :
- Temperature control : Maintain reactions at 45–50°C to balance reactivity and stability .
- Protecting groups : Temporarily protect the carboxylic acid moiety (e.g., methyl esters) to prevent unwanted interactions during formylation .
- Catalyst selection : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Purity assessment : Use HPLC (≥98% purity) to rule out impurities affecting physical properties .
- Recrystallization : Reproduce results using solvents like ethanol/water or DCM/hexane to isolate polymorphs .
- Instrument calibration : Validate NMR and melting point apparatus against standard references (e.g., deuterated solvent lock, indium standards) .
Q. What computational methods predict the reactivity of the formyl group toward nucleophiles (e.g., hydrazines or amines)?
- Methodology :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites on the formyl group .
- Molecular docking : Simulate interactions with nucleophiles (e.g., hydrazine derivatives) to predict adduct formation .
- Solvent effects : Use COSMO-RS models to account for solvation in reaction kinetics .
Q. How can environmental stability and degradation pathways be evaluated under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound at 25–60°C and pH 3–10, monitoring degradation via HPLC-MS .
- Photolysis : Expose to UV light (254–365 nm) to assess photodegradation products .
- Hydrolysis : Track ester or amide bond cleavage in acidic/basic conditions using ¹H NMR .
Data Contradiction Analysis
Q. How can conflicting bioactivity results (e.g., antimicrobial vs. no activity) be reconciled for derivatives of this compound?
- Methodology :
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the oxazole ring) using SAR studies .
- Assay conditions : Standardize MIC testing with controls (e.g., ciprofloxacin) and consistent bacterial strains .
- Membrane permeability : Measure logP values to assess bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
